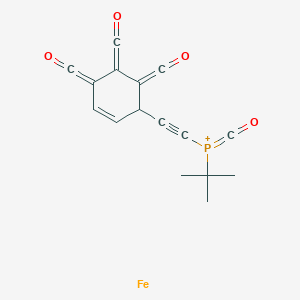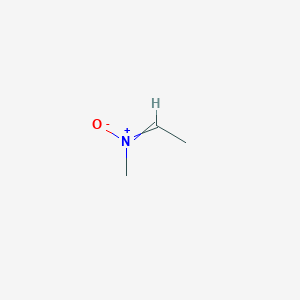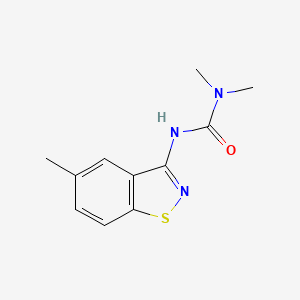
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine is an organic compound that belongs to the class of piperazines It is characterized by a dodecyl chain attached to the nitrogen atom of the piperazine ring and a phenylprop-2-en-1-yl group attached to the other nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine typically involves the reaction of dodecylamine with 1-(3-phenylprop-2-en-1-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the saturated derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The phenylprop-2-en-1-yl group can engage in π-π interactions with aromatic residues in proteins, while the dodecyl chain can enhance membrane permeability.
Comparación Con Compuestos Similares
1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine: is similar to other piperazine derivatives such as:
Uniqueness: this compound is unique due to the presence of both a long dodecyl chain and a phenylprop-2-en-1-yl group, which confer distinct physicochemical properties and potential biological activities.
Propiedades
Número CAS |
103913-26-4 |
|---|---|
Fórmula molecular |
C25H42N2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
1-dodecyl-4-(3-phenylprop-2-enyl)piperazine |
InChI |
InChI=1S/C25H42N2/c1-2-3-4-5-6-7-8-9-10-14-19-26-21-23-27(24-22-26)20-15-18-25-16-12-11-13-17-25/h11-13,15-18H,2-10,14,19-24H2,1H3 |
Clave InChI |
VDTHBMASUXOHNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CCN(CC1)CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
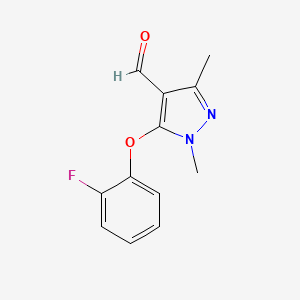
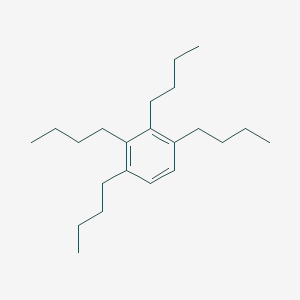
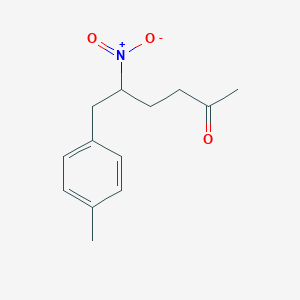
![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)
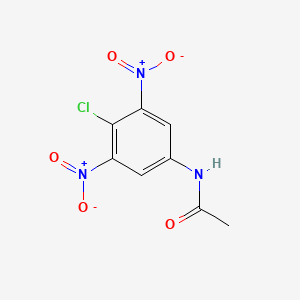
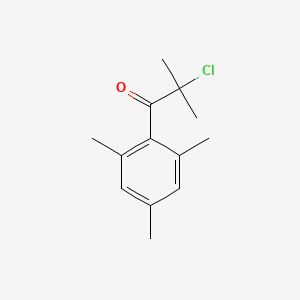
![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)

